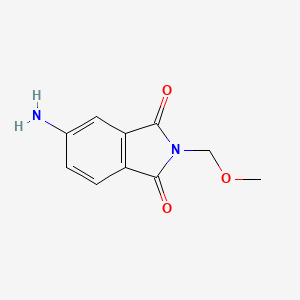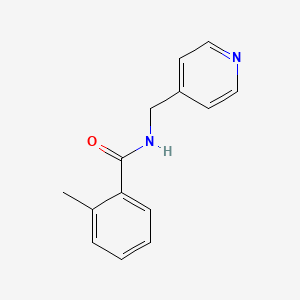![molecular formula C14H18N4O2S B6616344 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 337487-81-7](/img/structure/B6616344.png)
2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl)sulfanylacetic acid (abbreviated as 2-A5-TBPTTA) is a synthetic molecule that has been studied for its potential applications in medical research and drug development. 2-A5-TBPTTA is a small molecule that has been found to possess a range of biological effects, including the inhibition of enzymes and the modulation of gene expression. It has also been studied for its potential use as a drug candidate for cancer, infectious diseases, and neurological disorders.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid' involves the synthesis of the intermediate compound 4-tert-butylphenyl-1,2,4-triazole-3-thiol, which is then reacted with chloroacetic acid to obtain the final product.
Starting Materials
4-tert-butylphenyl hydrazine, methyl acetoacetate, thiourea, sodium hydroxide, chloroacetic acid, hydrochloric acid, sodium nitrite, sodium bicarbonate, sodium chloride, wate
Reaction
Step 1: Synthesis of 4-tert-butylphenyl-1,2,4-triazole-3-thiol, a. Dissolve 4-tert-butylphenyl hydrazine (1.0 g) in ethanol (10 mL) and add methyl acetoacetate (1.2 g) to the solution., b. Add a solution of sodium hydroxide (0.5 g) in water (5 mL) dropwise to the reaction mixture and stir for 2 hours at room temperature., c. Filter the precipitate and wash with water to obtain the product., Step 2: Synthesis of 2-chloroacetylthio-4-tert-butylphenyl-1,2,4-triazole, a. Dissolve 4-tert-butylphenyl-1,2,4-triazole-3-thiol (1.0 g) in hydrochloric acid (10 mL) and add a solution of sodium nitrite (0.5 g) in water (5 mL) dropwise to the reaction mixture at 0-5°C., b. Add a solution of sodium bicarbonate (1.0 g) in water (10 mL) to the reaction mixture and stir for 10 minutes., c. Add a solution of chloroacetic acid (1.2 g) in water (5 mL) dropwise to the reaction mixture and stir for 2 hours at room temperature., d. Filter the precipitate and wash with water to obtain the product., Step 3: Synthesis of 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid, a. Dissolve 2-chloroacetylthio-4-tert-butylphenyl-1,2,4-triazole (1.0 g) in water (10 mL) and add thiourea (1.2 g) to the solution., b. Stir the reaction mixture for 2 hours at room temperature., c. Filter the precipitate and wash with water to obtain the product.
Aplicaciones Científicas De Investigación
2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid has been studied for its potential applications in medical research and drug development. It has been found to possess a range of biological effects, including inhibition of enzymes and the modulation of gene expression. It has also been studied for its potential use as a drug candidate for cancer, infectious diseases, and neurological disorders. For example, 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. This inhibition has been suggested as a possible treatment for inflammatory conditions such as arthritis and asthma. Additionally, 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid has been found to increase the expression of the gene p53, which is involved in the regulation of cell cycle progression and apoptosis. This suggests that it may have potential for the treatment of cancer.
Mecanismo De Acción
The mechanism of action of 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is not yet fully understood. However, it has been found to interact with a range of proteins and enzymes, suggesting that it may act through multiple pathways. For example, it has been found to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. This interaction leads to the inhibition of COX-2 activity, which has been suggested as a possible treatment for inflammatory conditions such as arthritis and asthma. Additionally, 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid has been found to increase the expression of the gene p53, which is involved in the regulation of cell cycle progression and apoptosis. This suggests that it may have potential for the treatment of cancer.
Efectos Bioquímicos Y Fisiológicos
2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid has been found to have a range of biochemical and physiological effects. It has been found to interact with a number of proteins and enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. This interaction leads to the inhibition of COX-2 activity, which has been suggested as a possible treatment for inflammatory conditions such as arthritis and asthma. Additionally, 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid has been found to increase the expression of the gene p53, which is involved in the regulation of cell cycle progression and apoptosis. This suggests that it may have potential for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize, which makes it readily available for use in research. Additionally, it has been found to interact with a range of proteins and enzymes, suggesting that it may act through multiple pathways. However, there are also a number of limitations. For example, the mechanism of action of 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is not yet fully understood, which makes it difficult to predict its effects in different contexts. Additionally, it has been found to have a relatively short half-life in vivo, which limits its potential for use as a drug candidate.
Direcciones Futuras
Given the potential applications of 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid, there are a number of possible future directions for research. For example, further research could be conducted to better understand the mechanism of action of 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid, which would enable the development of more targeted therapies. Additionally, research could be conducted to identify potential drug candidates that are more stable in vivo and have a longer half-life. Finally, further research could be conducted to identify other potential applications of 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid, such as the treatment of neurological disorders.
Propiedades
IUPAC Name |
2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-14(2,3)10-6-4-9(5-7-10)12-16-17-13(18(12)15)21-8-11(19)20/h4-7H,8,15H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBDJMMHSBOWNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid](/img/structure/B6616264.png)



![4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline](/img/structure/B6616291.png)

![methyl[(1-methylcyclopropyl)methyl]amine hydrochloride](/img/structure/B6616302.png)





![(6,7-Dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)-phenethyl-amine](/img/structure/B6616340.png)
